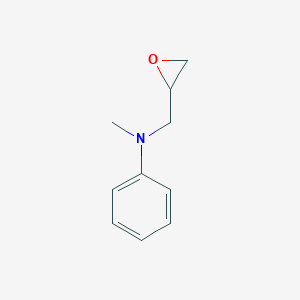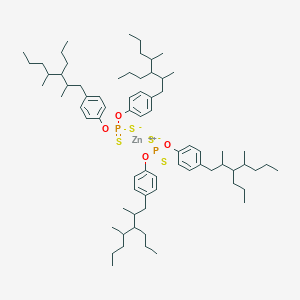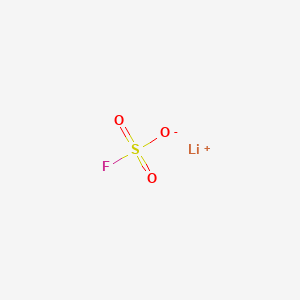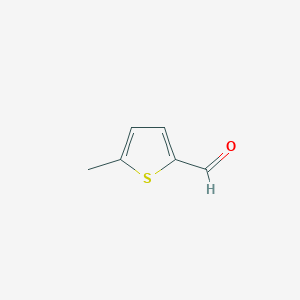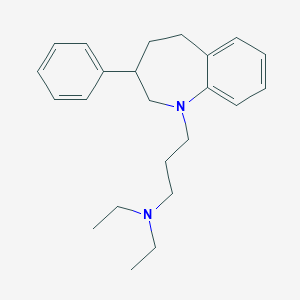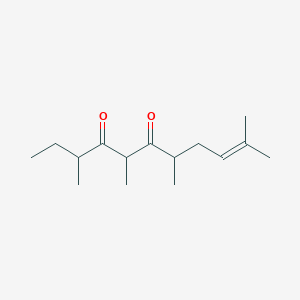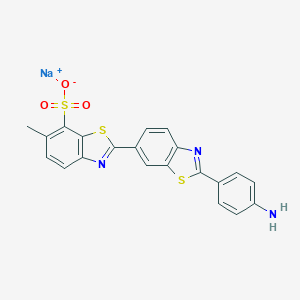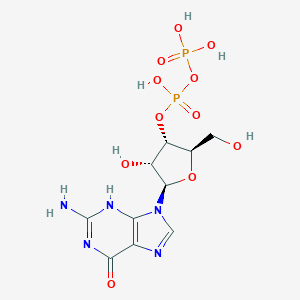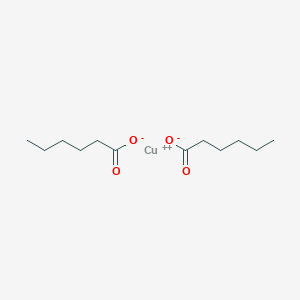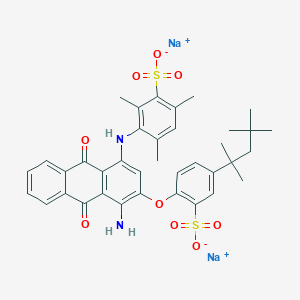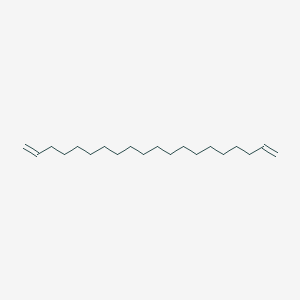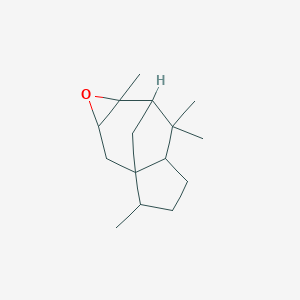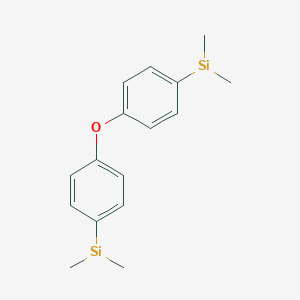
(Oxybis(4,1-phenylene))bis(dimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Oxybis(4,1-phenylene))bis(dimethylsilane) is an organosilicon compound with the molecular formula C16H22OSi2 It is characterized by the presence of two dimethylsilyl groups attached to a central oxybis(4,1-phenylene) structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) typically involves the reaction of 4-bromophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the dimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities and by-products.
化学反応の分析
Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to silanol or siloxane groups.
Substitution: The dimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silanol or siloxane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
(Oxybis(4,1-phenylene))bis(dimethylsilane) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and coatings.
作用機序
The mechanism of action of (Oxybis(4,1-phenylene))bis(dimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive silane groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions employed.
類似化合物との比較
(Oxybis(4,1-phenylene))bis(dimethylsilanol): Similar structure but with hydroxyl groups instead of dimethylsilyl groups.
(Oxybis(4,1-phenylene))dimethanol: Contains hydroxyl groups instead of silane groups.
(Oxybis(4,1-phenylene))bis(trimethylsilane): Similar structure but with trimethylsilyl groups.
Uniqueness: (Oxybis(4,1-phenylene))bis(dimethylsilane) is unique due to its specific combination of dimethylsilyl groups and the central oxybis(4,1-phenylene) structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in materials science, organic synthesis, and industry.
特性
InChI |
InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTFFLFCESNROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
